molecular formula C20H24N2O6 B11004504 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11004504
M. Wt: 388.4 g/mol
InChI Key: DFZBCOXFOMUONU-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a pyridine ring, and various functional groups that contribute to its unique chemical properties .

Preparation Methods

The synthesis of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions involving the condensation of catechol with formaldehyde.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide.

    Formation of the Pyridine Ring: The pyridine ring is constructed through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The methoxyethyl and dimethyl groups are introduced through alkylation reactions.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the pyridine ring to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of nitric oxide synthase, resulting in reduced production of nitric oxide and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H24N2O6/c1-13-10-14(2)22(7-9-25-3)20(24)18(13)19(23)21-6-8-26-15-4-5-16-17(11-15)28-12-27-16/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,23)

InChI Key

DFZBCOXFOMUONU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCOC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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